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Compound of Interest

3'-Cyano-2-morpholinomethyl!
Compound Name:

benzophenone
CAS No.: 898750-08-8
Cat. No.: B1613642

Get Quote

\ J

CAS Registry Number: 898750-08-8[1][2]

Part 1: Chemical Identity & Structural Analysis[1][3]
[4]

Core Identification

This compound represents a specialized bifunctional building block belonging to the
benzophenone class.[1] It integrates two distinct pharmacophores—a lipophilic benzophenone
core and a polar, basic morpholine moiety—linked via a methylene bridge. The strategic
placement of the cyano group (3'-position) and the morpholinomethyl group (2-position) creates
a "privileged scaffold" often utilized in the synthesis of CNS-active agents (e.g.,
antidepressants, anxiolytics) and kinase inhibitors.[1]
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Attribute Specification
Chemical Name 3'-Cyano-2-(morpholinomethyl)benzophenone
CAS Number 898750-08-8
C
H
Molecular Formula N
O
Molecular Weight 306.36 g/mol
Core Scaffold Diaryl Ketone (Benzophenone)

3'-Cyano (-CN), 2-Morpholinomethyl (-CH

-NC
Key Substituents
H
0)
Predicted LogP ~3.0 - 3.5 (Lipophilic, CNS penetrant potential)

Structural Significance

The 2-morpholinomethyl motif acts as a bioisostere for other cyclic amines (piperazines,
piperidines) found in drugs like Nefazodone or Trazodone.[1] The 3'-cyano group serves two
roles:

» Electronic Modulation: It deactivates the aromatic ring, influencing metabolic stability and pi-
stacking interactions in protein binding pockets.[1]

e Synthetic Handle: The nitrile group can be further derivatized into amines, amides, or
tetrazoles, making this compound a versatile "late-stage” intermediate.[1]

Part 2: Retrosynthetic Logic & Synthesis Protocol
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The "Orthogonal Activation" Strategy

As a Senior Application Scientist, | recommend a synthesis route that prioritizes regiocontrol.
Direct functionalization of a pre-formed benzophenone is difficult due to competing directing
effects.[1] Therefore, the most robust pathway involves constructing the core via a Wohl-Ziegler
Bromination followed by Nucleophilic Substitution.[1]

Mechanistic Pathway (Graphviz)[1]

NBS, AIBN Morpholine
CCl4, Reflux K2CO3, MeCN

2-Methyl-3'-cyanobenzophenone Radical Bromination 2-(Bromomethyl)-3'-cyanobenzophenone SN2 Substitution 3 -cyangérz]-zrgotr]zt:]c;l;neomethyl
(Precursor) (Active Intermediate) (cAS 892750—08—8)

Click to download full resolution via product page

Figure 1: Recommended synthetic pathway prioritizing regiochemical integrity.

Detailed Experimental Protocol

Note: This protocol is derived from standard methodologies for benzylamine synthesis and
adapted for this specific scaffold.

Step 1: Radical Bromination (Activation)[1]

e Reactants: Charge a reaction vessel with 2-methyl-3'-cyanobenzophenone (1.0 eq) and
anhydrous CClI

(or Trifluoromethylbenzene for a greener alternative).

o Catalyst: Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN
(Azobisisobutyronitrile).

e Condition: Reflux under N

atmosphere for 4—6 hours. Monitor via TLC (Target: Disappearance of methyl precursor).[1]
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» Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate to obtain the
crude 2-(bromomethyl)-3'-cyanobenzophenone. Caution: Benzyl bromides are potent
lachrymators.

Step 2: Amination (Coupling)[1]
e Solvent System: Dissolve the crude bromide in Acetonitrile (MeCN).
o Base: Add Potassium Carbonate (K

CO
) (2.0 eq) to scavenge HBr.

o Nucleophile: Dropwise add Morpholine (1.1 eq) at room temperature.[1]
o Reaction: Stir at 60°C for 3 hours. The reaction proceeds via an S

2 mechanism.[1]

 Purification: Remove solvent. Redissolve in EtOAc/Water. Wash organic layer with Brine.[1]
Dry over Na

SO

« Isolation: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography
(SiO

, Hexane:EtOAc gradient) to yield 3'-Cyano-2-morpholinomethyl benzophenone.

Part 3: Validation & Quality Assurance[1]

Self-Validating Analytical Criteria

To ensure the integrity of the synthesized compound (CAS 898750-08-8), the following
analytical signatures must be verified.
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Technique Expected Signature Diagnostic Value
H-NMR (CDCI Singlet at Confirms the Ar-CH
~3.5-3.8 ppm (2H) -N bridge (Benzylic protons).[1]

)

Confirms presence of Nitrile (-
CN) group.[1]

IR Spectroscopy Sharp peak at ~2230 cm

Confirms intact Benzophenone
(C=0) core.[1]

IR Spectroscopy Strong peak at ~1660 cm

[M+H] Verifies molecular weight and
Mass Spectrometry

- 307.37 nitrogen rule compliance.[1]

Decision Logic for Sourcing vs. Synthesis

When to buy versus when to build is a critical decision in drug development.[1]

Need CAS 898750-08-8
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Figure 2: Sourcing strategy based on project scale.

Part 4: Safety & Handling

o Hazard Class: Irritant (Skin/Eye).

o Specific Risk: As a nitrile derivative, avoid strong acids which could hydrolyze the cyano
group or release HCN under extreme conditions (though unlikely with this stable
benzonitrile).

o Storage: Store at 2—8°C under inert gas. The morpholine nitrogen is susceptible to N-
oxidation over prolonged exposure to air.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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